Product packaging for 2-Phenoxyethanamine hydrochloride(Cat. No.:CAS No. 1758-46-9; 17959-64-7)

2-Phenoxyethanamine hydrochloride

Cat. No.: B2493128
CAS No.: 1758-46-9; 17959-64-7
M. Wt: 173.64
InChI Key: UQJNPPXLUJHLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Phenoxyethanamine hydrochloride is an organic compound with the molecular formula C8H12ClNO and a molecular weight of 173.64 g/mol . It is supplied as a solid and serves as a versatile building block in organic synthesis . The compound features a phenoxy group linked to an ethylamine chain, making it a valuable intermediate for the development of more complex molecules. Researchers utilize this chemical in various synthetic pathways, where its amine group can undergo reactions to form amides or imines, and its ether linkage provides stability . It is strictly for use in laboratory research and chemical synthesis. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures or any form of human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12ClNO B2493128 2-Phenoxyethanamine hydrochloride CAS No. 1758-46-9; 17959-64-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJNPPXLUJHLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17959-64-7
Record name (2-aminoethoxy)benzene hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Historical Context and Early Synthetic Approaches to Aryloxyethylamines

The development of synthetic routes to aryloxyethylamines, the class of compounds to which 2-Phenoxyethanamine belongs, is rooted in foundational reactions of organic chemistry. These early methods provided the chemical groundwork for accessing this important structural motif.

The synthesis of 2-Phenoxyethanamine hydrochloride traditionally involves a two-step process. The first step is the formation of the ether linkage, followed by the introduction of the amine functionality, and finally, conversion to the hydrochloride salt.

One of the earliest and most fundamental methods for constructing the aryloxy ether bond is the Williamson ether synthesis . This reaction, first reported in 1850, involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of 2-Phenoxyethanamine synthesis, this would typically involve the reaction of sodium phenoxide with a 2-haloethanol, followed by conversion of the resulting 2-phenoxyethanol (B1175444) to the amine. The reaction proceeds via an SN2 mechanism, where the alkoxide acts as a nucleophile. masterorganicchemistry.comyoutube.com

Another critical historical method for the introduction of the primary amine group is the Gabriel synthesis . Developed by Siegmund Gabriel, this reaction provides a reliable method for converting primary alkyl halides into primary amines using potassium phthalimide (B116566). wikipedia.orgbyjus.com This method avoids the overalkylation that can be an issue with direct alkylation of ammonia (B1221849). byjus.com The synthesis involves the N-alkylation of potassium phthalimide with a suitable substrate, such as 2-phenoxyethyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. libretexts.orgnrochemistry.com

The Ullmann condensation , a copper-catalyzed reaction, also represents a historical approach to forming the aryl ether bond. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst at elevated temperatures. wikipedia.orgnih.gov While effective, traditional Ullmann conditions were often harsh. nih.gov

The final step in preparing the target compound is the formation of the hydrochloride salt. This is typically achieved by treating the free base, 2-Phenoxyethanamine, with hydrochloric acid.

Contemporary Significance in Organic Chemistry and Chemical Synthesis

Classical Organic Synthesis Routes to 2-Phenoxyethanamine Scaffolds

The preparation of phenoxyethylamine structures often relies on established, multi-step organic reactions. These methods provide a foundation for creating a diverse range of derivatives.

Multi-Step Reaction Sequences in Phenoxyethylamine Preparation

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler starting materials through a series of reactions. vapourtec.comfiveable.me This approach is essential when a target molecule cannot be formed in a single step. vapourtec.com The synthesis of phenoxyethylamine derivatives often involves sequential reactions that introduce or modify functional groups to build the desired molecular framework. fiveable.me

A patented method for preparing 2-[4-(2-ethoxyethyl)phenoxy]ethylamine illustrates a multi-step approach. The synthesis involves the following sequence:

Chloroacetylation: A phenol (B47542) derivative reacts with chloroacetyl chloride. google.com

Etherification: The resulting intermediate undergoes an etherification reaction. google.com

Reduction: A reduction step is then carried out. google.com

Second Etherification: This is followed by another etherification. google.com

Ammoniation: An ammoniation step introduces the amine group. google.com

Deprotection: The final step is deprotection to yield the target phenoxyethylamine derivative. google.com

This systematic process allows for the controlled construction of the final product. vapourtec.comfiveable.me

Condensation Reactions Involving Phenoxyethylamines

Condensation reactions are a class of reactions where two molecules combine to form a larger molecule, typically with the elimination of a small molecule like water. libretexts.org In the context of phenoxyethylamine synthesis, these reactions are crucial for building the core structure.

One example is the Claisen condensation, where two ester molecules react in the presence of a base to form a β-keto ester. masterorganicchemistry.compressbooks.pub This reaction proceeds through the formation of an ester enolate, which then acts as a nucleophile. masterorganicchemistry.comyoutube.com The mechanism is similar to the aldol (B89426) condensation, but the tetrahedral intermediate in a Claisen condensation expels an alkoxide leaving group to yield an acyl substitution product. pressbooks.pub

Another relevant reaction is the reaction of an aldehyde or ketone with an amine to form an imine, which can then be reduced to an amine. This process, known as reductive amination, is a common method for synthesizing amines. libretexts.org

Hydrolysis-Based Preparations of Phenoxyethanamine Derivatives

Hydrolysis, the cleavage of chemical bonds by the addition of water, can be a key step in the synthesis of phenoxyethanamine derivatives. For instance, the Gabriel synthesis, a method for preparing primary amines, involves the hydrolysis of an N-alkylated phthalimide (B116566). libretexts.org This reaction starts with the deprotonation of phthalimide, followed by an SN2 reaction with an alkyl halide. The resulting N-alkyl phthalimide is then hydrolyzed, often with a base, to release the primary amine. libretexts.org

In a specific example of synthesizing β-hydroxy-α-amino acid derivatives, an oxazolidinone intermediate is subjected to hydrolysis. nih.gov The use of cesium carbonate in methanol (B129727) facilitates the hydrolysis to yield the desired β-hydroxy amino acid derivative in high yield. nih.gov This step is noted to be free of racemization. nih.gov

IntermediateReagentProductYieldRef
trans oxazolidinoneCesium carbonate(2S,3R)-β-hydroxy phenylalanine80% nih.gov
cis oxazolidinoneCesium carbonate(2S,3S)-β-hydroxy phenylalanine79% nih.gov
trans oxazolidinone (histidine derivative)Cesium carbonateβ-hydroxyhistidine derivative84% nih.gov

Applications of Specific Reagents in Phenoxyethylamine Synthesis

The choice of reagents is critical in directing the outcome of a synthetic sequence. In the multi-step synthesis of 2-[4-(2-ethoxyethyl)phenoxy]ethylamine, specific reagents are employed at each stage. For example, aluminum trichloride (B1173362) is used as a catalyst in the initial chloroacetylation step. google.com For the reduction of an intermediate, catalysts such as palladium on carbon, Raney nickel, or ruthenium on carbon can be utilized. google.com

The Gabriel synthesis relies on potassium phthalimide, which is alkylated with an appropriate alkyl halide. libretexts.org Subsequent hydrolysis, often using a base like potassium hydroxide (B78521), yields the primary amine. libretexts.org

Catalytic Transformations in Phenoxyethanamine Synthesis

Catalysis offers efficient and selective methods for synthesizing phenoxyethanamine and its derivatives.

Hydrogenation-Reduction Methodologies

Catalytic hydrogenation is a widely used reduction method in organic synthesis. nih.gov In the context of phenoxyethylamine synthesis, this can involve the reduction of various functional groups. A patented method describes the hydrogenation reduction of an oxime intermediate using Raney nickel to produce a phenoxyethylamine derivative. google.com Another approach involves the reduction of a phenoxyacetoamide derivative with a reducing agent like lithium aluminum hydride to yield the corresponding phenoxyethylamine. google.com

The choice of catalyst is crucial for the efficiency and selectivity of the hydrogenation. clariant.com Catalysts like palladium on carbon, platinum on carbon, and Raney nickel are commonly employed. google.comcardiff.ac.uk The reaction conditions, such as hydrogen pressure and temperature, are also important parameters to control. google.com

PrecursorCatalystProductRef
Ethoxy ethyl phenoxy ethyl oximeRaney nickel2-[4-(2-ethoxyethyl)phenoxy]ethylamine google.com
Intermediate 3 (from chloroacetylation and etherification)Palladium on carbonIntermediate 4 google.com
Phenoxyacetoamide derivativeLithium aluminum hydridePhenoxyethylamine derivative google.com

Transition Metal-Catalyzed Processes for Phenoxyethylamine Derivatives

Transition metal catalysis is a powerful tool for the formation of C-N bonds, a key step in the synthesis of phenoxyethylamine derivatives. These methods often provide high yields and selectivity under relatively mild conditions.

One common approach involves the palladium-catalyzed amination of aryl halides. While not a direct synthesis of 2-phenoxyethanamine, this methodology is crucial for creating a wide range of substituted phenoxyethylamine derivatives. For instance, palladium catalysts can be used in the amination of aryl chlorides, which are typically unreactive, to form the corresponding aryl amines. researchgate.net This is significant as it allows for the introduction of the amine functionality onto a pre-existing phenoxy ring system.

Another relevant transition metal-catalyzed reaction is the amination of alcohols. While solid acid catalysts can be used for the amination of small-chain alcohols, metal catalysts are also effective. ethz.ch These reactions can, however, be prone to side reactions such as the disproportionation of reactant and product amines, and catalyst deactivation. The presence of hydrogen can suppress these side reactions. ethz.ch

A notable example of a transition metal-catalyzed synthesis in this area is the use of a palladium catalyst in the intramolecular amination of aryl chlorides, which has been improved through microwave-assisted techniques. researchgate.net This highlights the synergy between transition metal catalysis and other modern synthetic methods.

Catalyst SystemReactantsProduct TypeKey Features
Palladium CatalystAryl Chlorides, AminesSubstituted Aryl AminesEnables amination of unreactive aryl chlorides. researchgate.net
Metal CatalystsAlcohols, Ammonia (B1221849)/AminesAlkyl AminesProne to side reactions; hydrogen can improve selectivity. ethz.ch
Palladium Catalyst (Microwave-Assisted)Aryl ChloridesIntramolecularly Aminated ProductsImproved efficiency and reaction times. researchgate.net

Organocatalytic Approaches in Related Amine Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and environmentally friendly alternative to metal-based catalysts. In the context of amine synthesis, particularly the synthesis of chiral amines, organocatalysis has made significant strides. rsc.orgnih.gov

Chiral primary amines, derived from natural sources like amino acids and Cinchona alkaloids, have proven to be highly versatile and effective catalysts in a wide array of enantioselective organic reactions. rsc.org These catalysts are often complementary or even superior to secondary amine-based catalysts. rsc.org

The application of organocatalysis extends to the synthesis of chiral halogenated compounds, where novel chiral amine catalysts have been developed. nih.gov These catalysts are instrumental in reactions such as the enantioselective α-halogenation of aldehydes and the decarboxylative chlorination of β-keto acids. nih.gov

While direct organocatalytic synthesis of 2-phenoxyethanamine is not extensively documented, the principles and methodologies developed for other chiral amines are highly relevant. For example, the organocatalytic allylation of imines is a key method for producing chiral homoallylic amines, which are important precursors for various cyclic amine motifs found in natural products. nih.gov This demonstrates the potential for developing organocatalytic routes to phenoxyethylamine derivatives.

Furthermore, chemoenzymatic cascades, which combine organocatalysts with enzymes like amine transaminases (ATAs), offer a one-pot solution for synthesizing chiral amines from various starting materials in an aqueous environment. acs.org

Catalyst TypeReaction TypeProductSignificance
Chiral Primary Amines (from amino acids, Cinchona alkaloids)Enantioselective organic reactionsChiral aminesHigh versatility and efficiency. rsc.org
Novel Chiral Amine CatalystsEnantioselective halogenationChiral halogenated compoundsAccess to novel chiral building blocks. nih.gov
Organocatalysts (in combination with ATAs)Chemoenzymatic cascadesChiral aminesOne-pot, environmentally friendly synthesis. acs.org

Green Chemistry Principles in Phenoxyethanamine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including phenoxyethanamine and its derivatives.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under solvent-free conditions, is a cornerstone of green chemistry. This approach reduces waste, simplifies purification, and can sometimes lead to faster reactions and different selectivity. ucm.es

A notable example is the solvent- and transition metal-free synthesis of amides from phenyl esters and aryl amines. rsc.org This method utilizes a cheap and environmentally benign base, such as NaH, and provides high yields with excellent atom economy. rsc.org While this specific example focuses on amide synthesis, the underlying principle of eliminating organic solvents can be applied to the synthesis of phenoxyethanamine derivatives.

Another relevant example is the solvent-free synthesis of bis(benzimidazole-2-alkylthio) polyethylene (B3416737) oxides, which proceeds through the condensation of dithiols with o-phenylenediamine (B120857) without a catalyst. researchgate.net This demonstrates the feasibility of conducting complex multi-step syntheses under solvent-free conditions.

Mechanochemical synthesis, which involves inducing reactions by grinding or milling, is inherently a solvent-free technique. ucm.es This method has been successfully applied to the synthesis of primary amides from esters and is compatible with a variety of functional groups. ucm.es

Reaction TypeReactantsConditionsAdvantages
Amide SynthesisPhenyl Esters, Aryl AminesNaH, Solvent-free, Transition metal-freeEconomical, environmentally friendly, high atom economy. rsc.org
Bis(benzimidazole) SynthesisDithiols, o-PhenylenediamineCatalyst-free, Solvent-freeGreen route to complex heterocyclic compounds. researchgate.net
Primary Amide SynthesisEsters, Calcium NitrideBall milling, Solvent-freeReduced waste, faster reactions, potential for new reactivity. ucm.es

Microwave-Assisted Synthesis of Phenoxyethylamine Scaffolds

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. anton-paar.comnih.gov By directly heating the reaction mixture through dielectric heating, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and increase product yields. anton-paar.comyoutube.com

The synthesis of various heterocyclic scaffolds, including quinolines and N-heterocycles, has been successfully achieved using microwave assistance. anton-paar.comnih.gov For instance, a microwave-assisted, one-pot, three-component reaction has been developed for the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines with good isolated yields in just 8 minutes. nih.gov

In the context of phenoxyethylamine derivatives, microwave irradiation has been employed in the synthesis of bis(quinoxaline) derivatives from the reaction of o-phenylenediamine with bis(α-bromoketones). researchgate.net This method proved to be superior to conventional heating, providing better yields and cleaner products in a shorter reaction time. researchgate.net

Furthermore, a fast and efficient synthesis of 2-(benzyloxy)-N,N-disubstituted-2-phenylethan-1-amines, which are structurally related to phenoxyethanamines, has been reported using a microwave protocol. researchgate.net

ReactionReactantsConditionsOutcome
Bis(quinoxaline) Synthesiso-Phenylenediamine, bis(α-bromoketones)Microwave irradiation (250 W), 100 °C, 10 minHigher yields, cleaner products, shorter reaction time compared to conventional heating. researchgate.net
Dihydropyridopyrimidine SynthesisFormyl-quinoline derivatives, primary heterocyclic amine, cyclic 1,3-diketoneMicrowave irradiation, 150 °C, 8 minGood isolated yields (68–82%). nih.gov
2-(Benzyloxy)phenethylamine SynthesisStyrene oxide, dialkylamineMicrowave irradiation, 170 °C, 25 minFast and efficient synthesis. researchgate.net

Application of Supercritical Fluids in Phenoxyethanamine Preparation

Supercritical fluids (SCFs), most commonly supercritical carbon dioxide (scCO₂), offer a green and tunable medium for chemical reactions and separations. mdpi.commdpi.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, exhibiting properties of both a liquid and a gas. mdpi.com scCO₂ is particularly attractive due to its low critical point, non-toxicity, and non-flammability. mdpi.comnih.gov

In the context of amine synthesis, supercritical fluids can act as a reaction medium. For example, the amination of alcohols can be carried out in the presence of solid acid catalysts in a supercritical medium. ethz.ch

More significantly, supercritical fluid technology is highly effective for the separation of chiral compounds. Supercritical fluid extraction (SFE) has been shown to be more efficient than conventional solvents for the molecular chiral differentiation of racemic mixtures. acs.org This has been demonstrated for the separation of racemic acids using chiral bases in scCO₂. acs.org This technique could potentially be applied to the resolution of racemic phenoxyethanamine or its derivatives.

Supercritical fluid impregnation (SFI) is another application where an active substance is dissolved in a supercritical fluid and infused into a solid matrix. nih.gov This could be a method for formulating phenoxyethanamine hydrochloride into various delivery systems.

TechnologyApplicationKey Features
Supercritical Fluid Extraction (SFE)Chiral separationMore efficient than conventional solvents for chiral differentiation. acs.org
Supercritical Fluid as Reaction MediumAmination of alcoholsGreen reaction medium. ethz.ch
Supercritical Fluid Impregnation (SFI)FormulationEnvironmentally friendly method for incorporating active compounds into solid matrices. nih.gov

Mechanochemical Synthesis Techniques for Phenoxyethylamine Derivatives

Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, is a powerful green chemistry tool. ucm.es These reactions are typically performed in the solid state, eliminating the need for solvents and often leading to faster reaction times and different product selectivity compared to solution-phase chemistry. ucm.es

The synthesis of primary amides from a variety of esters, including aromatic, heteroaromatic, and aliphatic esters, has been successfully achieved using ball milling with calcium nitride and ethanol. ucm.es This methodology is compatible with various functional groups and has been applied to the synthesis of the antiepileptic drug rufinamide. ucm.es

While there are no specific reports on the mechanochemical synthesis of this compound, the established protocols for amide and peptide bond formation under mechanochemical conditions suggest its feasibility. For example, amide bonds have been formed mechanochemically from carboxylic acids and amines using various coupling reagents. ucm.es Given that the final step in many syntheses of 2-phenoxyethanamine involves the formation of the amine from a precursor, mechanochemical methods could potentially be adapted for these transformations.

Reaction TypeReactantsConditionsAdvantages
Primary Amide SynthesisEsters, Calcium Nitride, EthanolBall millingSolvent-free, compatible with various functional groups. ucm.es
Amide Bond FormationCarboxylic Acids, AminesBall milling with coupling reagentsSolvent-free alternative to traditional peptide coupling. ucm.es

Development of Recyclable Catalytic Systems in Phenoxyethanamine Chemistry

In modern organic synthesis, a strong emphasis is placed on the development of sustainable and environmentally benign processes. A key aspect of this is the use of recyclable catalysts, which minimize waste and reduce costs. While literature specifically detailing recyclable catalysts for the synthesis of 2-phenoxyethanamine is nascent, principles from related transformations in amine and phenol chemistry offer significant insights.

Heterogeneous catalysts are particularly promising for their ease of separation and potential for reuse. For instance, copper-based catalysts, which are effective in C-O and C-N cross-coupling reactions (fundamental steps in forming phenoxyethanamine-like structures), can be immobilized on solid supports such as silica (B1680970) or magnetic nanoparticles. A patent for producing biphenols describes a recyclable copper-amine complex that demonstrates high activity and can be readily recovered and reused. colab.ws Such a system could theoretically be adapted for the N-arylation of ethanolamine (B43304) with a phenyl group donor.

Furthermore, the field of organocatalysis presents green alternatives to metal-based systems. Thiamine hydrochloride (Vitamin B1), for example, has been identified as a recyclable, eco-friendly organocatalyst for various condensation reactions, showcasing the potential of biodegradable and readily available catalysts. chemguide.co.uk The application of such catalysts to the industrial synthesis of 2-phenoxyethanamine could involve reactions like the reductive amination of phenoxyacetaldehyde (B1585835) or the reaction of phenol with ethanolamine, where the catalyst could be recovered and reused over multiple cycles, aligning with the principles of green chemistry.

Table 1: Potential Recyclable Catalytic Systems and Their Applicability

Catalyst Type Example Relevant Reaction Potential Application to Phenoxyethanamine Synthesis Recyclability Mechanism
Immobilized Metal Copper-Amine Complex Oxidative Coupling of Phenols C-O bond formation between a phenyl donor and an ethanolamine derivative. Filtration or magnetic separation of the solid-supported catalyst.
Organocatalyst Thiamine Hydrochloride Condensation Reactions Catalyzing the formation of the C-N bond in the final step of synthesis. Precipitation and recovery from the reaction mixture.

Derivatization Strategies Utilizing this compound

The primary amine group of 2-phenoxyethanamine is a versatile functional handle for a wide array of chemical transformations. As a nucleophile, it readily reacts with various electrophiles to yield a diverse range of derivatives. chemguide.co.uk The hydrochloride salt is typically converted to the free base in situ by treatment with a suitable non-nucleophilic base before reaction.

Acylation of 2-phenoxyethanamine is a common strategy to produce N-substituted amides. This transformation is typically achieved by reacting the primary amine with an acylating agent such as an acyl chloride or, more commonly, an acid anhydride (B1165640). wikipedia.orgchemguide.co.uk The reaction with an acid anhydride, like acetic anhydride, proceeds via nucleophilic attack of the amine's lone pair on one of the carbonyl carbons of the anhydride. libretexts.orgyoutube.com This is followed by the elimination of a carboxylate anion as a leaving group, resulting in the formation of the corresponding N-(2-phenoxyethyl)amide and a carboxylic acid byproduct. The reaction is often carried out in the presence of a base or by using excess amine to neutralize the acidic byproduct. researchgate.net

Table 2: Representative Acylation Reaction of 2-Phenoxyethanamine

Reactant 1 Reactant 2 Conditions Product Byproduct
2-Phenoxyethanamine Acetic Anhydride Pyridine, Heat N-(2-phenoxyethyl)acetamide Acetic Acid

The synthesis of sulfonyl derivatives, or sulfonamides, from 2-phenoxyethanamine is classically achieved through the Hinsberg reaction. In this procedure, the primary amine is treated with an aryl sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of an aqueous alkali like potassium hydroxide (KOH) or sodium hydroxide (NaOH). nih.gov The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. uni.edu

The resulting N-(2-phenoxyethyl)benzenesulfonamide contains an acidic proton on the nitrogen atom due to the strong electron-withdrawing effect of the sulfonyl group. This acidic proton is deprotonated by the alkali base in the reaction mixture, forming a water-soluble sulfonamide salt. Subsequent acidification of the reaction mixture neutralizes the salt, causing the water-insoluble sulfonamide product to precipitate, allowing for its isolation.

Table 3: Hinsberg Reaction for Sulfonamide Synthesis

Reactant 1 Reagent Base Intermediate Product (Soluble) Final Product (Insoluble)
2-Phenoxyethanamine Benzenesulfonyl Chloride Aqueous KOH Potassium N-(2-phenoxyethyl)benzenesulfonamide N-(2-phenoxyethyl)benzenesulfonamide

Substituted propanolamines can be synthesized from 2-phenoxyethanamine through nucleophilic ring-opening of epoxides. The nitrogen atom of 2-phenoxyethanamine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a new carbon-nitrogen bond and cleavage of a carbon-oxygen bond.

For example, the reaction of 2-phenoxyethanamine with propylene (B89431) oxide results in the formation of 1-(phenoxyethylamino)propan-2-ol. The reaction typically proceeds under mild heating, and the regioselectivity of the attack (at C1 or C2 of the propylene oxide) can be influenced by the reaction conditions. Similarly, reaction with epichlorohydrin (B41342) can yield 1-chloro-3-(2-phenoxyethylamino)propan-2-ol, a versatile intermediate for further chemical modifications. colab.wsscite.aiyoutube.com This approach provides a straightforward route to β-amino alcohols, which are important structural motifs in medicinal chemistry.

Table 4: Synthesis of Propanolamines via Epoxide Ring-Opening

Amine Reactant Epoxide Reactant Typical Conditions Resulting Product
2-Phenoxyethanamine Propylene Oxide Methanol, 50-60°C 1-(2-Phenoxyethylamino)propan-2-ol
2-Phenoxyethanamine Epichlorohydrin Aqueous or alcohol solvent 1-Chloro-3-(2-phenoxyethylamino)propan-2-ol

In aminoethylation reactions, the 2-phenoxyethanamine molecule acts as a nucleophile to introduce a 2-phenoxyethylamino group onto an electrophilic substrate. This is a form of N-alkylation. chemguide.co.uk The reaction is a type of nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks an electrophilic center, such as a carbon atom in an alkyl halide, displacing a leaving group. wikipedia.org

For instance, reacting 2-phenoxyethanamine with an alkyl halide like benzyl (B1604629) bromide would result in the formation of a secondary amine, N-benzyl-2-phenoxyethanamine, and a hydrobromide salt. To drive the reaction to completion and avoid the formation of a salt with the starting material, a non-nucleophilic base is often added to scavenge the acid produced (e.g., HBr). Due to the potential for over-alkylation, controlling the stoichiometry of the reactants is crucial to selectively obtain the desired secondary or tertiary amine products.

Chemical Reactivity and Transformation Pathways of 2 Phenoxyethanamine Hydrochloride

Nucleophilic Substitution Reactions

The primary amine function of 2-Phenoxyethanamine is a potent nucleophile, capable of participating in nucleophilic substitution reactions with a variety of electrophiles. These reactions typically follow an SN2 mechanism, where the lone pair of electrons on the nitrogen atom attacks an electron-deficient carbon center, displacing a leaving group. libretexts.orglibretexts.org

Reaction with alkyl halides (R-X) leads to the formation of secondary and tertiary amines. The initial reaction produces a secondary amine, which can itself act as a nucleophile and react with another molecule of the alkyl halide. This can proceed further to form a tertiary amine and ultimately a quaternary ammonium (B1175870) salt, leading to multiple substitution products. nih.govmasterorganicchemistry.com The extent of substitution can often be controlled by adjusting the stoichiometry of the reactants. For instance, using a large excess of the primary amine favors the formation of the secondary amine. nih.gov

These reactions are influenced by solvent choice; polar aprotic solvents can increase the rate of SN2 reactions. libretexts.org

Table 1: Nucleophilic Substitution Reactions of 2-Phenoxyethanamine

ElectrophileProduct ClassGeneral Reaction Conditions
Alkyl Halide (e.g., Bromoethane)Secondary AmineExcess 2-Phenoxyethanamine, base
Alkyl Halide (e.g., Bromoethane)Tertiary Amine / Quaternary SaltExcess alkyl halide, base
Acyl Chloride (e.g., Acetyl chloride)AmideBase (e.g., triethylamine), aprotic solvent
Sulfonyl Chloride (e.g., Tosyl chloride)SulfonamideBase (e.g., pyridine), aprotic solvent

Imine Formation and Subsequent Transformations

2-Phenoxyethanamine readily reacts with aldehydes and ketones to form imines, also known as Schiff bases. chemistrysteps.comlibretexts.org This condensation reaction is typically catalyzed by mild acid and involves the elimination of a water molecule. youtube.comlibretexts.org

The mechanism proceeds through a two-part transformation: nucleophilic addition and elimination. chemistrysteps.com The primary amine first attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. chemistrysteps.comlibretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.org The lone pair on the nitrogen then helps to expel the water molecule, forming a C=N double bond and generating a positively charged iminium ion. Subsequent deprotonation yields the neutral imine. libretexts.orglibretexts.org The pH of the reaction is crucial; it must be acidic enough to catalyze the dehydration of the carbinolamine but not so acidic as to protonate the starting amine, which would render it non-nucleophilic. libretexts.orglibretexts.orgkhanacademy.org

These imines are valuable intermediates. For example, they can be readily reduced through catalytic hydrogenation or with hydride reagents like sodium borohydride (B1222165) to furnish stable secondary amines.

Table 2: Imine Formation from 2-Phenoxyethanamine

Carbonyl CompoundResulting Imine (Schiff Base)Potential Subsequent Product (Reduction)
BenzaldehydeN-Benzylidene-2-phenoxyethanamineN-Benzyl-2-phenoxyethanamine
AcetoneN-(Propan-2-ylidene)-2-phenoxyethanamineN-Isopropyl-2-phenoxyethanamine
CyclohexanoneN-Cyclohexylidene-2-phenoxyethanamineN-Cyclohexyl-2-phenoxyethanamine

Intramolecular Cyclization Reactions

The structure of 2-Phenoxyethanamine lends itself to various intramolecular cyclization reactions to form complex heterocyclic systems.

The classical Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. wikipedia.org A modification of this, the oxa-Pictet-Spengler reaction, is applicable to substrates like 2-Phenoxyethanamine, which are β-aryloxyethylamines. wikipedia.org This reaction provides access to indole-fused pyran derivatives and other oxygen-containing heterocyclic systems. acs.orgacs.org

The reaction is hypothesized to proceed via the initial formation of an iminium ion from the condensation of 2-Phenoxyethanamine with an aldehyde. This is followed by an intramolecular electrophilic attack of the iminium ion on the electron-rich phenoxy ring. A subsequent loss of a proton re-aromatizes the system and yields the cyclized product, an oxygen-containing analog of a tetrahydroisoquinoline. This transformation is typically promoted by a Brønsted or Lewis acid catalyst. acs.orgrsc.org Computational and experimental studies suggest the reaction proceeds through a self-assembled complex involving the substrate and catalyst(s). rsc.orgrsc.org

2-Phenoxyethanamine can serve as a precursor for the synthesis of seven-membered heterocyclic compounds, specifically benzoxazepines. researchgate.netrsc.org One synthetic route involves a cycloaddition reaction. The imine (Schiff base) derived from 2-Phenoxyethanamine and an appropriate aldehyde can react with cyclic anhydrides, such as homophthalic anhydride (B1165640) or phthalic anhydride, in what is known as a Castagnoli-Cushman reaction or a formal [4+2] cycloaddition. mdpi.comrsc.orgresearchgate.net This reaction constructs the lactam ring system characteristic of many oxazepine derivatives. The reaction conditions, including the choice of solvent and temperature, can influence the stereochemical outcome of the product. walshmedicalmedia.com

Table 3: Potential Reactants for Oxazepine Synthesis from a 2-Phenoxyethanamine-derived Imine

Cyclizing AgentResulting Heterocyclic CoreReaction Type
Phthalic Anhydride1,3-Oxazepine-4,7-dione derivativeCycloaddition/Condensation
Maleic Anhydride1,3-Oxazepine-4,7-dione derivativeCycloaddition/Condensation
Homophthalic AnhydrideSubstituted 3,4-dihydroisoquinolin-1(2H)-one derivativeCastagnoli-Cushman Reaction

Ring-Opening Reactions in Derivative Synthesis

The nucleophilic amine group of 2-Phenoxyethanamine is effective in opening strained three-membered rings, most notably epoxides. This reaction is a versatile method for synthesizing β-amino alcohols, which are important intermediates and structural motifs in many biologically active compounds. rsc.orgjsynthchem.com

The reaction typically proceeds via an SN2 mechanism. libretexts.org The amine attacks one of the electrophilic carbons of the epoxide ring, leading to the simultaneous breaking of a carbon-oxygen bond. In the case of unsymmetrical epoxides under neutral or basic conditions, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom. libretexts.org The reaction results in a product where the amino and hydroxyl groups are in a trans configuration relative to each other. The reaction can be catalyzed by various agents, including Lewis acids, which can activate the epoxide ring towards nucleophilic attack. rsc.orgmdpi.com

Table 4: Ring-Opening of Epoxides with 2-Phenoxyethanamine

EpoxideMajor ProductKey Features
Ethylene Oxide2-((2-Phenoxyethyl)amino)ethan-1-olFormation of a primary alcohol
Propylene (B89431) Oxide1-((2-Phenoxyethyl)amino)propan-2-olRegioselective attack at the less substituted carbon
Styrene Oxide2-((2-Phenoxyethyl)amino)-1-phenylethan-1-olRegioselective attack at the less hindered benzylic carbon

Mechanistic Investigations of Phenoxyethanamine Reactions

The mechanisms governing the reactions of 2-Phenoxyethanamine are well-established principles in organic chemistry.

Nucleophilic Substitution: The SN2 mechanism involves a single, concerted step with inversion of stereochemistry at the electrophilic carbon. libretexts.org The rate is dependent on the concentrations of both the amine and the alkyl halide. libretexts.org

Imine Formation: This is a reversible, multi-step process involving a stable carbinolamine intermediate. researchgate.net The rate-determining step can vary, but the dehydration step is often crucial and is effectively catalyzed by weak acid. youtube.comlibretexts.org The equilibrium can be driven towards the product by removing water. chemistrysteps.com

Oxa-Pictet-Spengler Reaction: Mechanistic studies, including kinetic and computational analyses, point towards the formation of an oxocarbenium ion intermediate which undergoes intramolecular C-C bond formation. acs.orgrsc.org The stereoselectivity of asymmetric variants is controlled by the chiral catalyst, which assembles with the substrate and co-catalyst into a defined transition state complex. rsc.orgrsc.org

Epoxide Ring-Opening: Under neutral or basic conditions, the reaction follows a classic SN2 pathway. libretexts.org However, under acidic conditions, the mechanism has more SN1 character. The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. masterorganicchemistry.com

These mechanistic understandings are crucial for controlling reaction outcomes, optimizing yields, and designing synthetic routes to complex target molecules derived from 2-Phenoxyethanamine.

Computational and Theoretical Chemistry Studies of 2 Phenoxyethanamine Hydrochloride

Molecular Modeling and Conformational Analysis of Phenoxyethanamine Scaffolds

The phenoxyethanamine scaffold is a core structure in many biologically active compounds. mdpi.com Understanding its conformational preferences is key to elucidating its interaction with biological targets. Molecular modeling techniques, such as Density Functional Theory (DFT) and Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in this analysis. nih.gov

In the case of peptidyl guanidine (B92328) catalysts, computational modeling has shown that conformational modulation can pre-organize a structure into an active, folded state. nih.gov This principle of pre-organization through conformational control is applicable to the design of phenoxyethanamine derivatives with specific biological activities. The interplay of hydrogen bonds and other noncovalent interactions dictates the three-dimensional structure and, consequently, the molecule's function. nih.gov

Reaction Pathway and Transition State Analysis in Phenoxyethylamine Transformations

The transformation of phenoxyethylamine derivatives involves complex reaction pathways that can be elucidated using computational methods. These analyses help in understanding the mechanism of a reaction by identifying intermediates, transition states, and the energy barriers between them. lbl.govcantera.org

Studies on the reactions of related compounds, such as catechols with primary amines, provide a model for understanding the potential transformations of phenoxyethylamines. nih.gov These reactions are often rapid and can result in a multitude of products through pathways like Michael addition and Schiff base formation. nih.gov Time-dependent data from techniques like 1H NMR and LC-MS can be used to track the formation of products and intermediates. nih.govresearchgate.net

Reaction path analysis is a systematic way to visualize the flow of material among different species in a chemical reaction. lbl.gov By calculating the integral reaction flux, researchers can determine the dominant reaction pathways. lbl.gov For phenoxyethylamine transformations, this would involve modeling the nucleophilic attack of the amine on an electrophilic partner or reactions involving the phenoxy ring. The stability of any proposed intermediates and the energy of the transition states would be calculated to predict the most likely reaction outcomes.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Phenoxyethylamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of phenoxyethylamine derivatives relates to their biological activity. These studies generate mathematical models that correlate physicochemical properties with activities like enzyme inhibition. nih.govnih.gov

Various chemometric methods are employed in QSAR, including Multiple Linear Regression (MLR), Factor Analysis-based MLR (FA-MLR), and Genetic Algorithm-Partial Least Squares (GA-PLS). nih.gov These models have been successfully applied to phenoxy derivatives to predict their inhibitory activity against targets like p38 kinase and monoamine oxidase-B (MAO-B). nih.govresearchgate.net The results consistently highlight the importance of steric effects, hydrogen bonding, and electronic properties for biological activity. nih.gov For example, a QSAR model developed using GA-PLS was able to explain 98% of the variance in the pIC50 data for a series of p38 kinase inhibitors. nih.gov

A QSAR study on phenoxyacetic and benzyloxyacetic acid derivatives as antisickling agents found that potency was positively correlated with the hydrophobicity (π values) and electronic properties (σ constants) of substituents on the benzene (B151609) ring. nih.gov Conversely, a negative correlation was observed with the molar refraction (MR values) of para substituents in the benzyloxyacetic acid series. nih.gov These findings provide a quantitative framework for designing more potent analogs.

Table 1: Summary of QSAR Studies on Phenoxy Derivatives

Derivative ClassTargetKey FindingsReference
Phenoxypyrimidine Derivativesp38 KinaseSteric, hydrogen bonding, and electronic properties are significant for inhibitory activity. nih.gov
Phenoxyacetic and Benzyloxyacetic AcidsAntisickling AgentsPotency correlates positively with hydrophobicity and electronic constants of substituents. nih.gov
Phenoxyacetamide DerivativesMAO-BDevelopment of a 2D QSAR model to predict biological activity. researchgate.net
ArylaminesSARS-CoV-2 PLproPresence of an aromatic ring and a basic nitrogen atom is crucial for good antiviral activity. mdpi.com mdpi.com

Molecular Docking Studies on Phenoxyethanamine Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding modes of ligands to their protein targets.

Docking studies on phenoxyacetamide derivatives, which are structurally similar to 2-phenoxyethanamine, have identified them as potential inhibitors of enzymes like the SARS-CoV-2 main protease (Mpro) and Dot1-like protein (DOT1L). nih.govnih.gov In a study targeting SARS-CoV-2 Mpro, four out of eleven designed 2-phenoxyacetamide (B1293517) derivatives were identified as hits with pharmacophore fit scores ranging from 56.20 to 65.53. nih.gov The subsequent docking analysis revealed binding free energies (ΔGbind) between -6.83 and -7.20 kcal/mol, indicating good affinity for the target. nih.gov The binding mode analysis showed that these compounds occupy the main pocket of the enzyme, with variations in how they occupy sub-pockets. nih.gov

Similarly, a hierarchical docking-based virtual screening identified phenoxyacetamide derivatives as novel DOT1L inhibitors. nih.gov One of the hits, L03, exhibited a very low glide score of -12.281 and a favorable binding free energy of -303.9 +/- 16.5 kJ/mol, marking it as a promising lead for further development. nih.gov These studies demonstrate the power of molecular docking to identify and optimize new inhibitors based on the phenoxyethanamine scaffold.

Table 2: Molecular Docking Results for Phenoxyacetamide Derivatives

Target ProteinDerivativeDocking Score/Binding EnergyKey InteractionsReference
SARS-CoV-2 MproLigand 1-7.20 kcal/molHydrogen bond acceptor and hydrophobic interactions. nih.gov
SARS-CoV-2 MproLigand 6-6.83 kcal/molSimilar sub-pocket occupation to Ligand 1. nih.gov
DOT1LL03Glide score: -12.281; Binding free energy: -303.9 +/- 16.5 kJ/molHigh binding affinity. nih.gov
µ Opioid ReceptorPZM21-Consistent contact with D1473x32. mdpi.com
µ Opioid ReceptorFentanyl-Interaction with D1473x32 and W2936x48. mdpi.com

Advanced Analytical Characterization Techniques for 2 Phenoxyethanamine Hydrochloride

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental in determining the molecular structure of 2-Phenoxyethanamine hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer detailed insights into its atomic arrangement and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the aromatic protons of the phenoxy group and the aliphatic protons of the ethylamine (B1201723) chain. The aromatic protons typically appear in the downfield region (δ 6.8-7.4 ppm), with their splitting patterns revealing the substitution on the benzene (B151609) ring. The methylene (B1212753) protons adjacent to the oxygen (O-CH₂) and the nitrogen (N-CH₂) would appear as distinct triplets in the approximate ranges of δ 4.0-4.3 ppm and δ 3.1-3.4 ppm, respectively, due to coupling with each other. The amine protons (-NH₃⁺) would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. nih.gov The carbon atoms of the benzene ring would generate several signals in the aromatic region (δ 114-158 ppm). The aliphatic carbons, Cα (adjacent to nitrogen) and Cβ (adjacent to oxygen), would be observed at approximately δ 40 ppm and δ 65 ppm, respectively.

Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Estimated ¹H Chemical Shift (ppm) Estimated ¹³C Chemical Shift (ppm)
Aromatic (C-O)-~158
Aromatic (ortho)~6.9~114
Aromatic (meta)~7.3~129
Aromatic (para)~7.0~121
O-CH₂~4.1 (t)~65
N-CH₂~3.2 (t)~40

Note: The chemical shift values are estimates based on data from analogous structures like 2-Phenoxyethanol (B1175444) and phenethylamine (B48288) and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pathways of 2-Phenoxyethanamine, providing crucial data for its identification. nih.gov The electron ionization (EI) mass spectrum of 2-Phenoxyethanamine (molecular weight: 137.18 g/mol ) is characterized by specific cleavage patterns. nist.gov

A primary fragmentation pathway for primary amines is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. For 2-Phenoxyethanamine, this results in the formation of a stable, resonance-delocalized phenoxyethyl radical and a [CH₂NH₂]⁺ ion. This iminium ion is often observed as the base peak in the mass spectrum.

Key Fragmentation Ions in the Mass Spectrum of 2-Phenoxyethanamine

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Fragmentation Pathway
137[C₈H₁₁NO]⁺Molecular Ion (M⁺)
107[C₇H₇O]⁺Loss of CH₂NH₂ radical
94[C₆H₅OH]⁺Phenol (B47542) ion, rearrangement and cleavage
77[C₆H₅]⁺Phenyl cation, loss of H from benzene ring
30[CH₂NH₂]⁺α-cleavage, often the base peak

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a robust technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC is a common approach. These methods are capable of separating the main compound from potential starting materials, by-products, and degradation products. The purity is typically determined by calculating the area percentage of the main peak.

Typical HPLC Parameters for Purity Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and a buffer (e.g., phosphate (B84403) buffer, pH 3.2) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV at a suitable wavelength (e.g., 254 nm or 270 nm)
Temperature Ambient or controlled (e.g., 40 °C) nih.gov
Injection Volume 10-20 µL

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile compounds. nih.gov For amines like 2-Phenoxyethanamine, derivatization may sometimes be employed to improve volatility and peak shape, although direct analysis is also possible. GC is often coupled with a mass spectrometer (GC-MS) for definitive peak identification. EPA methods for related compounds provide a framework for potential analytical conditions. epa.govepa.gov

Representative GC Parameters for Analysis

Parameter Condition
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film) rsc.org
Carrier Gas Helium, constant flow rsc.org
Injector Temperature 250-280 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Oven Program Initial temperature hold, followed by a ramp to a final temperature (e.g., 70°C for 2 min, then ramp at 10°C/min to 280°C)

Degradation Product and Impurity Profiling

Impurity and degradation product profiling is a critical component of pharmaceutical analysis, aimed at the detection, identification, and quantification of any substance in the drug product that is not the active pharmaceutical ingredient (API) or an excipient. These impurities can arise from the manufacturing process, degradation of the API upon storage, or interaction with excipients or packaging materials.

For this compound, potential degradation pathways could include oxidation of the amine or ether functional groups, or reactions related to the aromatic ring. Forced degradation studies, where the compound is subjected to stress conditions such as heat, humidity, acid, base, and light, are employed to predict potential degradation products and to develop stability-indicating analytical methods.

Common impurities could originate from starting materials, by-products of the synthetic route, or subsequent reactions. The structural alerts within the 2-Phenoxyethanamine molecule (the primary amine, the ether linkage, and the benzene ring) suggest potential sites for chemical modification.

Impurity/Degradation Product TypePotential OriginIllustrative Example Structure
Process-Related Impurity Incomplete reaction or side-reaction during synthesis.Phenol (unreacted starting material)
Oxidative Degradation Exposure to atmospheric oxygen or oxidizing agents.2-Phenoxyethanal (oxidation of the amine)
Hydrolytic Degradation Reaction with water, potentially under acidic or basic conditions.Cleavage of the ether linkage to form Phenol and 2-Aminoethanol
Photolytic Degradation Degradation upon exposure to light.Products from radical reactions or rearrangement of the aromatic ring.

Note: The examples provided are hypothetical and based on the chemical structure of this compound.

Applications of 2 Phenoxyethanamine Hydrochloride As a Synthetic Building Block

Synthesis of Heterocyclic Compounds

2-Phenoxyethanamine hydrochloride is a valuable starting material for creating a variety of heterocyclic structures. Its primary amine and phenoxy ether functionalities allow it to participate in numerous cyclization and condensation reactions, leading to the formation of diverse ring systems.

Oxazepine and Related Fused-Ring Systems

Oxazepines are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. A common and efficient method for synthesizing 1,3-oxazepine-4,7-diones involves the cycloaddition reaction of a Schiff base (or hydrazone) with various cyclic anhydrides, such as maleic, succinic, or phthalic anhydride (B1165640). jmchemsci.comscirp.org This reaction is often carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) or under microwave irradiation. jmchemsci.comscirp.org

The synthesis process typically begins with the formation of a Schiff base by condensing an amine with an aldehyde or ketone. jneonatalsurg.com 2-Phenoxyethanamine can serve as the amine component in this initial step. The resulting Schiff base, which contains an imine group (C=N), is then reacted with a cyclic anhydride. This leads to the formation of the seven-membered oxazepine ring. scirp.org The versatility of this method allows for the creation of a wide array of oxazepine derivatives by varying the anhydride and the carbonyl compound used to form the initial Schiff base. jmchemsci.com

Dihydropyridine (B1217469) and Imidazolidinone Derivatives

Dihydropyridine Derivatives: The Hantzsch dihydropyridine synthesis is a classic multi-component reaction used to produce 1,4-dihydropyridines (1,4-DHPs). wikipedia.orgorganic-chemistry.org This one-pot condensation typically involves an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, commonly ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgijstm.com The reaction mechanism is thought to proceed through the formation of two key intermediates: a Knoevenagel condensation product and an enamine, which then combine to form the dihydropyridine ring. organic-chemistry.org

In this synthetic scheme, this compound can function as the nitrogen source. As a primary amine, it can react with one equivalent of the β-ketoester to form an N-substituted enamine intermediate. This intermediate then reacts with the Knoevenagel condensation product (formed from the aldehyde and the second equivalent of the β-ketoester) to yield an N-substituted 1,4-dihydropyridine. The use of various catalysts, including zeolites, phenylboronic acid, or ytterbium triflate, can improve reaction efficiency and yield. organic-chemistry.orgijstm.com

Imidazolidinone Derivatives: Imidazolidin-2-ones are five-membered heterocyclic compounds containing two nitrogen atoms and are core structures in several pharmacologically active molecules. nih.gov A primary synthetic route to these compounds is the cyclization of 1,2-diamines with a carbonylating agent, such as phosgene, carbonyldiimidazole (CDI), or dialkyl carbonates. mdpi.com

While 2-Phenoxyethanamine is a monoamine, it can be used to construct imidazolidinone precursors. For instance, it can be converted into an N-allylurea or a propargylic urea (B33335). These urea derivatives can then undergo intramolecular hydroamination or other cyclization reactions, often catalyzed by palladium or other transition metals, to form the imidazolidinone ring. organic-chemistry.org Another approach involves a multi-step process where a Schiff base is formed, reduced to a secondary amine, and then cyclized. nih.gov In such a sequence, 2-phenoxyethanamine could be incorporated into the final structure by reacting with a suitable partner to form the necessary diamine precursor.

Benzothiazepine (B8601423) and Isoquinoline (B145761) Construction (Contextual Relevance)

Benzothiazepine Construction: 1,5-Benzothiazepines are seven-membered heterocyclic compounds that have attracted interest for their pharmacological properties. nih.gov A widely used method for their synthesis is the reaction of 2-aminothiophenol (B119425) with α,β-unsaturated carbonyl compounds, known as chalcones, under acidic or basic conditions. nih.govnih.gov In this context, this compound does not serve as a direct precursor for the core benzothiazepine ring, as it lacks the required 2-aminothiophenol moiety. Its relevance is contextual, where it could be used to synthesize a side chain or a substituent that is later attached to a pre-formed benzothiazepine scaffold.

Isoquinoline Construction: Several classic methods for synthesizing the isoquinoline ring system, such as the Bischler-Napieralski and Pictet-Spengler reactions, begin with β-phenylethylamine derivatives. wikipedia.org The Bischler–Napieralski reaction involves the acylation of a β-phenylethylamine followed by cyclodehydration using a Lewis acid to form a dihydroisoquinoline, which can be subsequently oxidized. wikipedia.org The Pictet-Spengler reaction condenses a β-phenylethylamine with an aldehyde or ketone to form a Schiff base, which then cyclizes to yield a tetrahydroisoquinoline. wikipedia.org

2-Phenoxyethanamine, as a structural analog of β-phenylethylamine, is a suitable starting material for creating phenoxy-substituted isoquinoline derivatives through these established synthetic pathways. wikipedia.org

Preparation of Key Pharmaceutical Intermediates

The 2-phenoxyethylamine (B128699) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. wikipedia.org Consequently, this compound is a critical intermediate in the synthesis of these pharmaceuticals.

Intermediates for Adrenergic Receptor Ligands

Adrenergic receptors are a class of G protein-coupled receptors that are targets for many drugs. nih.gov The 2-phenoxyethylamine structure is a key component of several ligands that interact with these receptors. wikipedia.org For example, it is the parent structure for the non-selective α-adrenergic receptor antagonist phenoxybenzamine. wikipedia.org It also forms the basis for several β-adrenergic receptor ligands, including the β-blocker carvedilol (B1668590) and the β-agonists isoxsuprine (B1203651) and dextrofemine. wikipedia.org The synthesis of these molecules relies on 2-phenoxyethanamine as a key starting material to introduce the characteristic phenoxy-ethylamine moiety responsible for receptor interaction.

Precursors for Diverse Therapeutic Agents

Beyond its role in adrenergic drugs, the 2-phenoxyethylamine skeleton is found in a wide range of other therapeutic agents. wikipedia.org this compound is therefore a valuable precursor for synthesizing:

Monoamine Oxidase (MAO) Inhibitors: such as clorgiline. wikipedia.org

Antihistamines: including phenyltoloxamine. wikipedia.org

Antiarrhythmics: like the sodium channel blocker mexiletine. wikipedia.org

Coronary Vasodilators: for example, fenalcomine. wikipedia.org

The utility of this compound as a foundational building block underscores its importance in the pharmaceutical industry for developing a diverse array of medicinal compounds.

Table 1: Summary of Heterocyclic Syntheses Using this compound

Heterocyclic SystemGeneral Reaction TypeRole of this compound
Oxazepine CycloadditionServes as the amine component to form an initial Schiff base, which then reacts with a cyclic anhydride. jmchemsci.comjneonatalsurg.com
Dihydropyridine Hantzsch Synthesis (Multi-component)Acts as the nitrogen source, forming an N-substituted enamine intermediate. wikipedia.orgorganic-chemistry.org
Imidazolidinone Cyclization of Diamines/UreasUsed to prepare precursors like N-allylureas or propargylic ureas for subsequent intramolecular cyclization. mdpi.comorganic-chemistry.org
Isoquinoline Bischler-Napieralski / Pictet-SpenglerActs as a β-aryloxyethylamine starting material, analogous to β-phenylethylamine, for cyclization reactions. wikipedia.org

Scaffold Construction in Target-Oriented Synthesis

This compound serves as a versatile and valuable building block in the field of organic synthesis, particularly in the construction of complex molecular scaffolds aimed at specific biological targets. Its inherent structural features—a flexible ethylamine (B1201723) chain, a rigid phenoxy group, and a reactive primary amine—provide a unique combination of properties that synthetic chemists can exploit to create diverse and intricate molecular architectures. The strategic incorporation of this moiety allows for the systematic exploration of chemical space and the development of novel compounds with potential therapeutic applications.

The phenoxy group of 2-phenoxyethanamine can be readily functionalized, allowing for the introduction of various substituents to modulate the electronic and steric properties of the target molecule. This adaptability is crucial in target-oriented synthesis, where precise control over the molecular structure is necessary to achieve desired biological activity. The ethylamine portion of the molecule offers a convenient handle for a wide range of chemical transformations, including but not limited to, N-alkylation, acylation, and participation in multicomponent reactions. These reactions enable the facile assembly of more complex structures, incorporating the 2-phenoxyethanamine framework into larger, more elaborate scaffolds.

Furthermore, derivatives of the closely related 2-phenoxyacetamide (B1293517) have been synthesized and evaluated as potent and selective inhibitors of monoamine oxidases (MAOs), enzymes that are important targets for antidepressant drugs. nih.gov In these studies, the 2-phenoxyacetamide core, which can be conceptually derived from 2-phenoxyethanamine, is systematically modified to optimize inhibitory potency and selectivity. This underscores the utility of the 2-phenoxy motif as a foundational element in the design of enzyme inhibitors.

The construction of heterocyclic scaffolds, which are prevalent in many biologically active natural products and pharmaceutical agents, can also be facilitated by the use of this compound. The primary amine can participate in various cyclization reactions, leading to the formation of nitrogen-containing heterocycles. The specific nature of the resulting heterocyclic system can be controlled by the choice of reaction partners and conditions, allowing for the generation of a diverse array of molecular frameworks.

While direct and extensive examples of this compound in the target-oriented synthesis of highly complex natural products are not abundantly reported in mainstream literature, its utility as a building block for creating functionally diverse and biologically relevant scaffolds is evident from the studies on its derivatives and structurally related compounds. The strategic application of this compound allows chemists to construct novel molecular entities with tailored properties for specific biological investigations.

Compound NameChemical FormulaMolecular Weight ( g/mol )
This compoundC8H12ClNO173.64
3-Hydroxy-phenoxyethylamineC8H11NO2153.18
2-PhenoxyacetamideC8H9NO2151.16
DopamineC8H11NO2153.18
Monoamine Oxidase (MAO)--
Synthesized Scaffold TypeTarget ClassTherapeutic Area (Potential)
3-Hydroxy-phenoxyethylamine derivativesGPCR (Dopamine D2 Receptor)Neurological Disorders
2-Phenoxyacetamide analoguesEnzyme (Monoamine Oxidase)Depression
Nitrogen-containing heterocyclesVariousDiverse

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.